Metabolic Stability: Cp-CF3 Group Delivers 6-Fold Lower In Vitro Clearance vs. tert-Butyl Matched Pairs
The trans-2-(trifluoromethyl)cyclopropyl (Cp-CF3) motif, which defines the target compound, has been demonstrated to confer consistently superior metabolic stability compared to the tert-butyl group. In a matched-pair comparison, compound 9 bearing Cp-CF3 exhibited rat liver microsome (RLM) clearance of <5 mL/min/kg, a >6-fold improvement over the tert-butyl analog (compound 1) at 33 mL/min/kg. This in vitro advantage translated directly to in vivo rat pharmacokinetics: Cp-CF3 compound 9 showed clearance of 4.6 mL/min/kg and a half-life of 9.1 h, versus 20 mL/min/kg and 2.3 h for the tert-butyl counterpart. This stability enhancement is attributed to the replacement of all fully sp3 C-H bonds with a combination of C-F bonds (in CF3) and higher s-character C-H bonds (in the cyclopropane ring), which are less susceptible to cytochrome P450-mediated hydrogen abstraction [1].
| Evidence Dimension | In vitro metabolic stability (rat liver microsome clearance) |
|---|---|
| Target Compound Data | Cp-CF3 compound 9: RLM Cl <5 mL/min/kg; in vivo rat Cl 4.6 mL/min/kg; t1/2 9.1 h |
| Comparator Or Baseline | tert-Butyl compound 1: RLM Cl 33 mL/min/kg; in vivo rat Cl 20 mL/min/kg; t1/2 2.3 h |
| Quantified Difference | >6-fold reduction in in vitro clearance; ~4.3-fold reduction in in vivo clearance; ~4-fold increase in half-life |
| Conditions | Rat liver microsome assay; in vivo Sprague-Dawley rat PK (Table 3, Barnes-Seeman et al. 2013) |
Why This Matters
For procurement decisions in drug discovery, selecting building blocks containing the Cp-CF3 group over tert-butyl analogs directly addresses metabolic soft spots, potentially reducing late-stage attrition due to high clearance.
- [1] Barnes-Seeman, D. et al. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4, 514–516. DOI: 10.1021/ml400045j. View Source
